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molecular formula C9H15NO4 B8301338 Ethyl 3-oxo-2-(propanoylamino)butanoate

Ethyl 3-oxo-2-(propanoylamino)butanoate

Cat. No. B8301338
M. Wt: 201.22 g/mol
InChI Key: LSYZSIZGEZOGQW-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

HATU (1.41 g, 3.7 mmol) was added to a mixture of ethyl 2-amino-3-oxobutanoate hydrochloride (565 mg, 3.12 mmol) and propionic acid (280 uL, 3.7 mmol) in DMF (2 mL) and THF (4 mL) at RT under N2. The reaction was stirred for 1 h and 4-methylmorpholine (0.41 mL, 3.7 mmol) was then added dropwise via a syringe pump to the above mixture. The reaction was stirred for 1 h and water was then added. It was extracted with EtOAc. The organic layer was washed with saturated sodium bicarbonate, HCl (1 N) and brine, dried over sodium sulfate and concentrated. The residue was purified by ISCO FC with 0-40% EtOAc in hexane to give the title compound (74 mg, 12%) as a light-yellow solid. 1H NMR (400 MHz, CDCl3-d) δ ppm 6.61 (s, 1H) 5.20 (d, J=6.59 Hz, 1H) 4.22 (q, J=7.14 Hz, 2H) 2.34 (s, 3H) 2.26 (q, J=7.51 Hz, 2H) 1.25 (t, J=7.14 Hz, 3H) 1.11 (t, J=7.51 Hz, 3H).
Name
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
280 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
12%

Identifiers

REACTION_CXSMILES
CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.[NH2:26][CH:27]([C:33](=[O:35])[CH3:34])[C:28]([O:30][CH2:31][CH3:32])=[O:29].[C:36](O)(=[O:39])[CH2:37][CH3:38].CN1CCOCC1>CN(C=O)C.C1COCC1.O>[O:35]=[C:33]([CH3:34])[CH:27]([NH:26][C:36](=[O:39])[CH2:37][CH3:38])[C:28]([O:30][CH2:31][CH3:32])=[O:29] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
565 mg
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(C)=O
Name
Quantity
280 μL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate, HCl (1 N) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by ISCO FC with 0-40% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(C(C(=O)OCC)NC(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 74 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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